molecular formula C23H23NO5 B7797611 Phenylserine, 3,4-dibenzyloxy- CAS No. 70543-77-0

Phenylserine, 3,4-dibenzyloxy-

Cat. No.: B7797611
CAS No.: 70543-77-0
M. Wt: 393.4 g/mol
InChI Key: GZLRNTMXOXBIRR-UHFFFAOYSA-N
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Description

Phenylserine, 3,4-dibenzyloxy- is a chemical compound with the molecular formula C23H23NO5 It is a derivative of phenylserine, where the hydroxyl groups on the benzene ring are replaced by benzyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenylserine, 3,4-dibenzyloxy- typically involves the protection of the hydroxyl groups on phenylserine with benzyl groups. This can be achieved through the reaction of phenylserine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of Phenylserine, 3,4-dibenzyloxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Immobilized enzymes, such as threonine aldolase, can be used to catalyze the reaction, enhancing the efficiency and selectivity of the process .

Chemical Reactions Analysis

Types of Reactions: Phenylserine, 3,4-dibenzyloxy- undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy groups, yielding phenylserine.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Phenylserine.

    Substitution: Various substituted phenylserine derivatives depending on the nucleophile used.

Scientific Research Applications

Phenylserine, 3,4-dibenzyloxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenylserine, 3,4-dibenzyloxy- involves its interaction with specific molecular targets and pathways. The benzyloxy groups can influence the compound’s binding affinity to enzymes and receptors, affecting its biological activity. The compound may act as an inhibitor or activator of certain enzymes, modulating metabolic pathways and cellular processes .

Comparison with Similar Compounds

Phenylserine, 3,4-dibenzyloxy- can be compared with other similar compounds such as:

    Phenylserine: The parent compound without benzyloxy groups.

    3,4-Dibenzyloxyphenylalanine: A similar compound with an additional amino group.

    3,4-Dibenzyloxytyrosine: A compound with a hydroxyl group on the benzene ring.

Uniqueness: Phenylserine, 3,4-dibenzyloxy- is unique due to the presence of benzyloxy groups, which can significantly alter its chemical and biological properties compared to its analogs. These modifications can enhance its stability, solubility, and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17/h1-13,21-22,25H,14-15,24H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLRNTMXOXBIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20990752
Record name O-Benzyl-3-(benzyloxy)-beta-hydroxytyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70561-66-9, 70543-77-0
Record name NSC90323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC17153
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-Benzyl-3-(benzyloxy)-beta-hydroxytyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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